Cas no 2090801-02-6 (3-(3-Methylpyridin-2-yl)benzoic acid)

3-(3-Methylpyridin-2-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-methylpyridin-2-yl)benzoic acid
- 3-(3-Methylpyridin-2-yl)benzoic acid
-
- MDL: MFCD22411320
- Inchi: 1S/C13H11NO2/c1-9-4-3-7-14-12(9)10-5-2-6-11(8-10)13(15)16/h2-8H,1H3,(H,15,16)
- InChI Key: CNLMOMQMEDBMEO-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)C1C(C)=CC=CN=1)=O
Computed Properties
- Exact Mass: 213.078978594g/mol
- Monoisotopic Mass: 213.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 50.2
3-(3-Methylpyridin-2-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 227602-2.500g |
3-(3-Methylpyridin-2-yl)benzoic acid, 95% |
2090801-02-6 | 95% | 2.500g |
$1816.00 | 2023-09-10 |
3-(3-Methylpyridin-2-yl)benzoic acid Related Literature
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
R. Linguerri,M. Hochlaf,M.-C. Bacchus-Montabonel,M. Desouter-Lecomte Phys. Chem. Chem. Phys., 2013,15, 824-831
Additional information on 3-(3-Methylpyridin-2-yl)benzoic acid
3-(3-Methylpyridin-2-yl)benzoic Acid (CAS No. 2090801-02-6): A Comprehensive Overview
3-(3-Methylpyridin-2-yl)benzoic acid (CAS No. 2090801-02-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 3-(3-Methylpyridin-2-yl)benzoic acid consists of a benzoic acid moiety linked to a 3-methylpyridine ring. This combination of aromatic and heterocyclic functionalities imparts the compound with a range of physicochemical properties that are advantageous for drug design and development. The presence of the carboxylic acid group allows for the formation of stable salts, which can enhance solubility and bioavailability, crucial factors for effective drug delivery.
Recent studies have highlighted the biological activities of 3-(3-Methylpyridin-2-yl)benzoic acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-(3-Methylpyridin-2-yl)benzoic acid may have therapeutic applications in the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3-(3-Methylpyridin-2-yl)benzoic acid has also shown promise as an anticancer agent. Research conducted on various cancer cell lines has revealed that this compound can induce apoptosis and inhibit cell proliferation. Mechanistic studies have indicated that these effects may be mediated through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways. These findings open up new avenues for the development of targeted cancer therapies.
The pharmacokinetic profile of 3-(3-Methylpyridin-2-yl)benzoic acid has been extensively studied to understand its behavior in biological systems. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a moderate half-life that allows for sustained therapeutic effects. Metabolism primarily occurs through hepatic pathways, with the major metabolites being excreted via urine.
To further enhance its therapeutic potential, researchers are exploring various prodrug strategies to improve the pharmacokinetic properties of 3-(3-Methylpyridin-2-yl)benzoic acid. Prodrugs are biologically inactive derivatives that are converted into the active drug within the body through enzymatic or chemical processes. By designing prodrugs with improved solubility and stability, it is possible to achieve better bioavailability and reduced side effects.
The safety profile of 3-(3-Methylpyridin-2-yl)benzoic acid has been evaluated through extensive toxicological studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, ongoing safety assessments are essential to ensure its long-term safety in human use.
In conclusion, 3-(3-Methylpyridin-2-yl)benzoic acid (CAS No. 2090801-02-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for innovative treatments in various medical fields.
2090801-02-6 (3-(3-Methylpyridin-2-yl)benzoic acid) Related Products
- 1806780-00-6(2-(Difluoromethyl)-4-hydroxypyridine-3-sulfonyl chloride)
- 2102410-94-4(3-bromo-2,5-bis(trifluoromethyl)imidazo[1,2-a]pyridine)
- 1403233-60-2(4,5-Dimethyl 1-2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl-1H-1,2,3-triazole-4,5-dicarboxylate)
- 1704237-78-4(4-(2-nitroethenyl)-1-(propan-2-yl)-1H-pyrazole)
- 61323-18-0(2-Chloro-3-nitro-1,8-naphthyridine)
- 7382-58-3(1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-N,N'-dimethyl-)
- 1260872-85-2(4-(4-methyl-3-nitrophenyl)piperidine)
- 2172500-40-0(3-methyl-1-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol)
- 2172629-74-0(2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylprop-2-enamido}acetic acid)
- 34547-21-2(3-(4-Nitrophenyl)propanohydrazide)




